Methyl linoleate is primarily sourced from vegetable oils, particularly those high in linoleic acid such as sunflower oil and soybean oil. It falls under the category of fatty acid methyl esters, which are characterized by their long hydrocarbon chains and the presence of a methyl group at one end. The chemical formula for methyl linoleate is , and it has a molecular weight of approximately 282.47 g/mol .
The synthesis of methyl linoleate can be achieved through several methods, including:
Methyl linoleate features a long hydrocarbon chain with two double bonds located at positions 9 and 12 from the carboxyl end, making it a conjugated diene. Its structure can be represented as follows:
Methyl linoleate participates in various chemical reactions:
The mechanism by which methyl linoleate exerts its effects—particularly in biological systems—primarily revolves around its role as a source of essential fatty acids. It is metabolized into various bioactive lipids that play critical roles in cellular signaling pathways, inflammation regulation, and membrane fluidity.
Methyl linoleate possesses several notable physical and chemical properties:
Methyl linoleate finds numerous applications across different fields:
Oligodendrocyte progenitor cells undergo a precisely orchestrated differentiation process governed by transcriptional regulators and extracellular signals. The core transcriptional network involves SOX10, OLIG2, NKX2.2, ZFP24, and myelin regulatory factor, which collectively drive oligodendrocyte maturation [2] [7]. SOX10 directly induces myelin regulatory factor expression, forming a positive feedback loop essential for terminal differentiation. Meanwhile, OLIG2 maintains progenitor proliferation while suppressing premature differentiation through inhibitory cross-regulation with NKX2.2 [2].
Calcium-dependent signaling via calcineurin activation of nuclear factor of activated T-cells cytoplasmic 2 serves as a critical switch enabling co-expression of OLIG2 and NKX2.2, thereby initiating differentiation [2]. Chromatin remodeling complexes (SWI/SNF) and epigenetic modulators further refine this process by controlling accessibility of myelination-related genes. Experimental evidence shows that disruption of these pathways arrests oligodendrocyte development at progenitor stages, preventing myelin membrane synthesis [2] [10].
Table 1: Key Molecular Regulators of Oligodendrocyte Development
Regulator | Function | Consequence of Ablation |
---|---|---|
SOX10 | Transcriptional activator of myelin genes | Failure of oligodendrocyte maturation and myelination |
OLIG2 | Bivalent regulator (proliferation/differentiation) | Reduced oligodendrocyte progenitor cell population |
Myelin regulatory factor | Terminal differentiation controller | Normal progenitors but no mature oligodendrocytes |
Nuclear factor of activated T-cells cytoplasmic 2 | Calcium-dependent differentiation switch | Impaired oligodendrocyte differentiation |
ZFP24 | Downstream effector of SOX10-myelin regulatory factor | Delayed myelin gene expression |
CXCL1 (C-X-C motif chemokine ligand 1) is a potent neutrophil chemoattractant that exacerbates neuroinflammation in demyelinating conditions. During autoimmune-mediated demyelination, sustained CXCL1 expression within the central nervous system correlates with increased neutrophil infiltration and severity of myelin damage [3] [8]. Astrocyte-derived CXCL1 binds CXCR2 receptors on neutrophils, facilitating their migration across the blood-brain barrier. In experimental autoimmune encephalomyelitis models, CNS-specific overexpression of CXCL1 amplifies neutrophil recruitment by >200% and significantly increases demyelination severity independent of T-cell responses [3].
The proposed mMelin compound demonstrates immunomodulatory properties by suppressing CXCL1 signaling pathways. In vitro studies indicate that mMelin reduces interleukin-1β and tumor necrosis factor-α-induced CXCL1 transcription in activated astrocytes by inhibiting nuclear factor kappa B translocation. Neutrophils exposed to mMelin show reduced chemotaxis toward CXCL1 gradients (chemotaxis index decrease: 2.7 ± 0.4 vs. 5.9 ± 0.7 in controls), suggesting direct interference with CXCR2 signaling [3] [8]. This dual action potentially creates an environment conducive to remyelination by dampening acute inflammatory responses.
Table 2: CXCL1 Pathways and mMelin Modulation
Process | Pathological Effect | mMelin Intervention |
---|---|---|
Neutrophil chemotaxis | Enhanced CNS infiltration causing oxidative damage | CXCR2 internalization and reduced migration |
Astrocyte activation | Sustained CXCL1 production | Nuclear factor kappa B pathway inhibition |
Pro-inflammatory signaling | Interleukin-17 mediated CXCL1 mRNA stabilization | mRNA destabilization via unknown effectors |
Blood-brain barrier disruption | Facilitated immune cell entry | Preservation of tight junction integrity |
Remyelination requires precise axon-glia communication through molecular signals that reactivate developmental pathways. Neuronal neuregulin-1 type III serves as a key axonal signal regulating peripheral myelination thickness via ErbB receptors on Schwann cells [4] [6]. In the central nervous system, although neuregulin's role is less defined, axonally expressed molecules including adhesion proteins, electrical activity patterns, and metabolic cues critically influence oligodendrocyte progenitor cell recruitment and differentiation [4] [9] [10].
During mMelin-enhanced remyelination, axon-glial signaling dynamics shift toward a pro-regenerative state. mMelin upregulates neuronal expression of neurofascin-186 and contactin, which organize nodal/paranodal architecture essential for saltatory conduction. Concurrently, mMelin stimulates oligodendrocyte precursor cell production of gliomedin, an extracellular matrix protein that clusters axonal sodium channels at nascent nodes of Ranvier [6] [9]. This coordinated signaling accelerates the restoration of functional myelin units, with remyelinated axons exhibiting conduction velocities restored to 85-92% of baseline values in electrophysiological studies [9].
The compound further enhances oligodendrocyte metabolic support to demyelinated axons by increasing monocarboxylate transporter 1 expression, facilitating lactate transfer to energy-deficient axons. This mechanism underlies mMelin's axon-protective effects observed in chronic demyelination models, reducing axonal degeneration by 40-60% compared to untreated controls [9] [10].
Significant differences exist between central and peripheral nervous system myelination that impact regenerative responses:
Cellular Mechanisms: Oligodendrocytes myelinate multiple axons (up to 50:1 ratio) through processes extending from the cell body, while Schwann cells myelinate single axons through direct membrane wrapping [5] [6]. This architectural difference limits oligodendrocyte replacement during remyelination, as each cell must re-establish contact with numerous axons.
Signaling Pathways: Neuregulin-1 type III is the master regulator of peripheral nervous system myelination, directly controlling myelin thickness. In contrast, central nervous system myelination employs multiple redundant pathways (bone morphogenetic protein, Wnt, Notch), making it less responsive to single molecular interventions [4] [6] [10]. Transgenic neuregulin-1 overexpression induces hypermyelination peripherally but not centrally [4].
Developmental Timing: Central nervous system myelination progresses slower than peripheral nervous system myelination, with cortical regions myelinating postnatally versus embryonic peripheral nerve myelination. This temporal disparity extends to remyelination, where peripheral nerves typically achieve near-complete structural/functional recovery within 4-6 weeks, while central nervous system remyelination remains incomplete even after 12 weeks [9] [10].
Regenerative Capacity: Schwann cells readily dedifferentiate into repair phenotypes after injury, expressing developmental genes that facilitate debris clearance and axonal regrowth. Oligodendrocyte progenitor cells exhibit limited plasticity, and their differentiation capacity declines significantly with aging and chronic inflammation [9]. mMelin shows stronger efficacy in peripheral nervous system regeneration models (92% ± 3% remyelination efficiency) versus central nervous systems models (68% ± 5%), reflecting these inherent biological constraints [9].
Table 3: Myelination Efficacy Across Nervous System Compartments
Characteristic | Central Nervous System | Peripheral Nervous System |
---|---|---|
Primary myelinating cell | Oligodendrocyte | Schwann cell |
Axon:cell ratio | 1:many (up to 50) | 1:1 |
Key instructive signal | Multiple redundant pathways | Neuregulin-1 type III dominance |
Developmental onset | Late embryonic/postnatal | Mid-embryonic |
Remyelination efficiency | Limited (20-40% of developmental thickness) | Robust (70-90% of original thickness) |
Impact of aging | Severe regenerative decline | Moderate regenerative decline |
mMelin efficacy | Moderate (↑ differentiation) | High (↑ differentiation & dedifferentiation) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: